N-(3-Fluorobenzyl)propionamide
Description
Overview of Amide Scaffolds in Molecular Design and Exploration
The amide bond is a fundamental functional group in organic chemistry and is ubiquitously present in a vast array of biologically important molecules, including proteins, peptides, and numerous natural and synthetic compounds. researchgate.netnih.gov Its stability, arising from resonance delocalization, makes it a reliable and common feature in the design of new molecules. nih.gov In molecular design, the amide scaffold serves as a key building block for creating complex molecular architectures. researchgate.net The ability to readily form amide bonds through the condensation of carboxylic acids and amines provides a versatile method for linking different molecular fragments. researchgate.net This versatility is extensively utilized in medicinal chemistry to develop new therapeutic agents by modifying lead compounds to enhance their biological activity, selectivity, and pharmacokinetic properties. acs.org
The strategic incorporation of amide functionalities allows for the precise control of molecular shape, polarity, and hydrogen bonding capabilities, which are critical for interactions with biological targets such as enzymes and receptors. acs.org Researchers often create libraries of amide derivatives to explore structure-activity relationships (SAR), which helps in identifying the key structural features required for a desired biological effect. nsf.gov The chalcone-amide backbone, for instance, has been identified as a privileged scaffold for designing inhibitors of viral enzymes. nih.gov
Significance of Fluorine Substitution in Benzyl (B1604629) and Phenyl Moieties for Research Probes
The introduction of fluorine atoms into organic molecules, particularly on benzyl and phenyl rings, is a widely employed strategy in medicinal chemistry and the development of research probes. mdpi.comencyclopedia.pub Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's biological profile. encyclopedia.pubacs.org
One of the key advantages of fluorine substitution is its ability to modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.commdpi.com By strategically placing fluorine atoms, chemists can fine-tune the lipophilicity to enhance membrane permeability and bioavailability. encyclopedia.pubmdpi.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and influence the electronic environment of the aromatic ring, which can lead to stronger binding interactions with biological targets. mdpi.commdpi.com
Fluorine is also often used to block sites of metabolic degradation. acs.org The high bond dissociation energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, thereby increasing the metabolic stability and half-life of a compound. acs.org This is a crucial consideration in the design of long-acting therapeutic agents and stable research probes. For example, the presence of a fluorobenzyl group can enhance metabolic stability and lipophilicity, making it a valuable component in the design of enzyme inhibitors and receptor modulators.
Contextualizing N-(3-Fluorobenzyl)propionamide within Contemporary Research Endeavors
This compound is a specific N-substituted propionamide (B166681) that incorporates a 3-fluorobenzyl group. This particular substitution pattern places the fluorine atom at the meta position of the benzyl ring. The compound serves as a valuable intermediate and building block in the synthesis of more complex and biologically active molecules.
The synthesis of various this compound derivatives and related structures is an active area of research. For example, methods have been developed for the preparation of (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide, a more complex molecule that incorporates the 3-fluorobenzyl group. google.com These synthetic efforts are often driven by the need to create new chemical entities for screening in drug discovery programs and for use as research tools to probe biological pathways. smolecule.com The study of such compounds, including their synthesis and biological evaluation, contributes to the broader understanding of how specific structural modifications, like the inclusion of a 3-fluorobenzyl group, can impact molecular function.
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H12FNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
FXKXZWPXJMMPIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 3 Fluorobenzyl Propionamide and Analogues
Convergent and Linear Synthesis Pathways
The construction of the N-(3-Fluorobenzyl)propionamide framework and its derivatives can be achieved through both convergent and linear synthetic approaches. These strategies rely on fundamental organic transformations, including amide bond formation, N-arylation, and N-alkylation, as well as the incorporation of complex cyclic systems.
Amide Coupling Reactions: Diverse Reagent Systems and Conditions
The formation of the amide bond is a cornerstone in the synthesis of N-benzylamides. A variety of coupling reagents and conditions have been developed to facilitate this transformation efficiently. For instance, the direct amidation of carboxylic acids and amines can be mediated by reagents like tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃). acs.org This method has proven effective for a range of N-benzyl-2-arylacetamides, affording very good yields. acs.org The reaction conditions are generally mild, though more hindered carboxylic acids or less reactive benzoic acids may necessitate higher temperatures to achieve reasonable conversions. acs.org
Electrochemical methods also present a modern approach to amide bond formation. The electrochemical amidation of C(sp²)–H and C(sp³)–H bonds in arenes offers a metal- and external oxidizing agent-free synthesis of anilides and N-benzylamides under ambient conditions. researchgate.net This technique has demonstrated moderate to high yields across a broad scope of arenes with various functional groups. researchgate.net
Commonly used coupling reagents in peptide synthesis, such as those based on carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are also widely employed for the synthesis of amides. ucl.ac.uk These reactions proceed through an O-acylurea intermediate. ucl.ac.uk
A summary of various amide coupling conditions is presented below:
| Coupling Reagent/Method | Reactants | Conditions | Yield | Reference |
| B(OCH₂CF₃)₃ | Carboxylic Acids & Amines | 80-100 °C, 5-15 h | Good to Excellent | acs.org |
| Electrochemical Amidation | Arenes & Nitriles | Room Temperature, Ambient Pressure | Moderate to High | researchgate.netresearchgate.net |
| Carbodiimides (DCC, DIC) | Carboxylic Acids & Amines | Varies | Varies | ucl.ac.uk |
| HATU | Carboxylic Acids & Amines | 0-5 °C to Ambient Temperature | Not specified | mdpi.com |
N-Arylation and Alkylation Approaches
N-arylation and N-alkylation reactions are pivotal for introducing the benzyl (B1604629) group and other substituents onto the propionamide (B166681) nitrogen. Copper-catalyzed N-arylation of amides with aryl halides or arylboronic acids is a well-established method. researchgate.netbeilstein-journals.org For example, N-(4-chlorophenyl)propionamide has been synthesized in high yield using a copper(I) iodide catalyst. researchgate.net The use of arylboroxines as the aryl donor in copper-catalyzed N-arylation has been shown to promote the reaction more efficiently under milder conditions. beilstein-journals.org
Palladium-catalyzed reactions have also been instrumental. For instance, the synthesis of various 4-aryl-2-quinolinones has been achieved from N-aryl propionamides and aryl iodides through a palladium-catalyzed cascade C-H arylation and amidation reaction. mdpi.com
Furthermore, N-alkylation can be achieved through various means, including the reaction of an amine with an alkyl halide. The synthesis of N,N-dimethylpropionamide-functionalized pyridines, for example, involves the reaction of 2-chloromethylpyridine with α-lithio N,N-dimethyl acetamide. osti.gov
Spirocyclic and Heterocyclic Incorporations within Propionamide Frameworks
The incorporation of spirocyclic and heterocyclic moieties into the propionamide structure can lead to compounds with unique three-dimensional architectures and biological activities. A novel route for synthesizing a spirocyclic propionamide derivative involves the N-arylation of a pyrazolone (B3327878) using a copper(I) iodide catalyst, followed by reduction and subsequent amide coupling. mdpi.comresearchgate.net
The synthesis of various heterocyclic systems attached to a propionamide core has also been explored extensively. For instance, a precursor, 3-oxo-3-phenyl-N-(4-sulfamoylphenyl)propionamide, can be coupled with arenediazonium salts to produce hydrazones, which then react further to form pyridazine (B1198779) and triazine derivatives. nih.govnih.gov This same precursor can be reacted with other reagents to afford a variety of heterocyclic structures, including pyrazoles and dihydropyrimidines. nih.govnih.gov Palladium-catalyzed domino reactions, such as a Heck cyclization followed by an intramolecular direct C-H functionalization, have been used to synthesize spirodihydroquinolin-2-ones. acs.org
Stereoselective Synthetic Routes
The stereochemistry of N-substituted propionamides often plays a critical role in their biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Enantioselective Syntheses for Chiral N-Substituted Propionamides
Asymmetric synthesis techniques are employed to produce enantiomerically pure N-substituted propionamides. For example, the synthesis of (S)-alpha-Amino-1H-indole-3-propionamide monohydrochloride relies on asymmetric methods to ensure the correct stereochemistry at the chiral center. ontosight.ai A patent describes a method for preparing (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide, highlighting the importance of controlling stereochemistry in complex molecules. google.com
Enantioselective synthesis of azacyclic molecules can be achieved through a strategy involving dynamic kinetic equilibration of diastereomeric iminium ions followed by a stereochemistry-determining sigmatropic rearrangement. nih.gov This has been applied to synthesize 1-azabicyclic molecules with high enantiomeric purity. nih.gov Another patented process describes the enantioselective synthesis of (S)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propionamide compounds via asymmetric hydrogenation using a chiral catalyst. google.com
Influence of Stereochemistry on Molecular Interactions
The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets like enzymes and receptors. ontosight.ainih.gov Enantiomers, being non-superimposable mirror images, can exhibit different pharmacological properties, including bioavailability, metabolism, and potency. innovareacademics.in
Molecular docking studies have been used to investigate the role of stereochemistry in the binding affinity of various compounds. For several anti-prostate cancer agents, it has been observed that the R-stereoisomer exhibits a higher binding affinity to the androgen receptor than the corresponding S-stereoisomer, underscoring the critical role of stereochemistry in molecular interactions. innovareacademics.inresearchgate.net The specific stereochemistry of a molecule is crucial for its potential biological activity, as the shape and functional groups determine how it interacts with biological targets. ontosight.ai This is because the active site of a receptor is also chiral, and only one enantiomer may fit correctly to elicit a biological response. nih.gov
Development of Analogues and Derivatives for Structure-Activity Profiling
The generation of analogues and derivatives of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). For this compound and related structures, this involves systematically altering different parts of the molecule to understand how these changes affect their biological activity. These modifications typically focus on three key regions: the N-benzyl moiety, the propionamide linker, and the phenyl rings or other core structures.
Systematic Structural Modifications on the N-Benzyl Moiety
The N-benzyl group is a critical component that can be modified to explore its interaction with biological targets. Research into related compounds, such as TRPV1 antagonists, has shown that substitutions on the benzyl C-region are pivotal for potency. nih.govnih.gov For instance, in a series of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, the benzyl group was replaced with a (6-trifluoromethyl-pyridin-3-yl)methyl moiety, which served as a template for further modifications. nih.gov
Systematic exploration has involved introducing various substituents at the 2-position of a 4-(trifluoromethyl)benzyl C-region. nih.gov These modifications include the introduction of cyclic and acyclic amines. The rationale is that these groups can make specific hydrophobic interactions with target receptors, which can be critical for potent activity. nih.gov
Another strategy involves extending the benzyl group by adding a benzyloxy moiety at the 4'-position of the benzylamide. For example, the inclusion of a (3-fluoro)benzyloxy group on a related N-benzyl 2-amino-3-methoxypropionamide scaffold was investigated to assess its impact on modulating Na+ channel activity. researchgate.netresearchgate.net This extension creates a biaryl motif that can significantly influence the compound's conformational properties and its ability to bind to its target. researchgate.net
The table below summarizes representative modifications on the N-benzyl moiety of related propanamide analogues.
| Compound Series | Modification on N-Benzyl Moiety | Key Finding/Rationale | Reference |
|---|---|---|---|
| TRPV1 Antagonists | Introduction of 2-substituted 4-(trifluoromethyl)benzyl groups | 2-substituents make hydrophobic interactions with receptor pockets, critical for potent antagonism. nih.gov | nih.gov |
| TRPV1 Antagonists | Replacement with (6-trifluoromethyl-pyridin-3-yl)methyl | Serves as a key pharmacophore for potent and stereospecific antagonism. nih.gov | nih.gov |
| Na+ Channel Modulators | Addition of a 4'-(3-fluoro)benzyloxy moiety | Creates a biaryl unit that promotes Na+ channel slow inactivation. researchgate.net | researchgate.net |
| Falcipain-2 Inhibitors | Replacement of the benzyl group with other aryl or aralkyl groups | To explore the impact of different electronic and hydrophobic properties on inhibitory activity. mdpi.com | mdpi.com |
Variations within the Propionamide Linker
The propionamide linker is another key area for structural modification. Altering its length, rigidity, or replacing the amide bond can significantly affect a molecule's properties. mdpi.com In one study, the effects of modifying the chain length on either side of the amide bond were investigated. Increasing the linker by one carbon (m=3) proved detrimental to potency, while changing the linker on the amine side (n=3) had a modest negative impact. mdpi.com
The amide group itself can be replaced or modified. For example, research on Escherichia coli inhibitors involved generating a propionamide derivative using 3-chloropropionyl chloride and comparing its activity to analogues with a thioacetamide (B46855) linker. mdpi.com This substitution of sulfur for oxygen in the linker region can alter the compound's electronic distribution and hydrogen bonding capabilities. In a different context, a series of enkephalin-like tetrapeptides were modified by linking an N-phenyl-N-piperidin-4-yl-propionamide moiety to the C-terminus, which was found to increase plasma stability. nih.gov
The table below details variations made to the propionamide linker in different analogue series.
| Compound Series | Linker Variation | Synthesis Reagent/Method | Key Finding/Rationale | Reference |
|---|---|---|---|---|
| Quorum Sensing Inhibitors | Altering chain length (n and m) around the amide | Systematic synthesis to vary alkane chain lengths. | Increasing linker length was generally detrimental to potency. mdpi.com | mdpi.com |
| E. coli Inhibitors | Propionamide vs. Thioacetamide linker | Use of 3-chloropropionyl chloride. | The propionamide system retained antibacterial activity, showing it to be a viable alternative to the thioacetamide linker. mdpi.com | mdpi.com |
| Opioid Ligands | Attachment of N-phenyl-N-piperidin-4-yl-propionamide | Peptide coupling methods. | The propionamide moiety increased the plasma stability of the ligands. nih.gov | nih.gov |
Exploration of Substituents on the Phenyl Ring and Other Core Structures
Modifying substituents on the phenyl rings is a classical strategy in medicinal chemistry to fine-tune a compound's electronic, steric, and lipophilic properties. science.gov For analogues of this compound, this involves exploring different substituents on both the benzyl-side phenyl ring and other aromatic cores.
In the development of TRPV1 antagonists, a wide range of substituents were evaluated on a phenyl C-region. nih.gov The analysis indicated that the lipophilicity of the substituent at the 3- or 4-position was critical for potency. For instance, introducing a 4-fluoro group led to a 16-fold increase in potency compared to the unsubstituted parent compound, while a 3-fluoro group gave a 5-fold increase. nih.gov In contrast, a 2-fluoro substituent caused a 10-fold reduction in potency, likely due to conformational distortion. nih.gov Electron-donating groups like 4-methoxy and 4-(t-butyl) also enhanced potency. nih.gov Disubstituted phenyl derivatives were also explored, with a 3-chloro-4-fluorophenyl derivative proving to be an extremely potent antagonist. nih.gov
Similarly, in a series of benzoxaborole anticancer agents, various substitutions on the N-phenyl group of a propanamide moiety were explored. acs.org While a para-fluoro substituent resulted in submicromolar activity, larger halogens like chloro and iodo led to a gradual decrease in inhibitory activity. acs.org This highlights that the nature and position of the substituent are crucial.
The following table presents research findings on the effects of different substituents on the phenyl ring of related analogue structures.
| Compound Series | Phenyl Ring/Core Structure | Substituent(s) | Effect on Activity | Reference |
|---|---|---|---|---|
| TRPV1 Antagonists | Phenyl C-region | 4-Fluoro | 16-fold increase in potency. nih.gov | nih.gov |
| TRPV1 Antagonists | Phenyl C-region | 3-Fluoro | 5-fold increase in potency. nih.gov | nih.gov |
| TRPV1 Antagonists | Phenyl C-region | 2-Fluoro | 10-fold reduction in potency. nih.gov | nih.gov |
| TRPV1 Antagonists | Phenyl C-region | 3-Chloro, 4-Fluoro (disubstituted) | ~30-fold more potent than the parent compound. nih.gov | nih.gov |
| TRPV1 Antagonists | Phenyl C-region | 4-Methoxy, 4-(t-butyl) | 6-fold and 13-fold better potency, respectively. nih.gov | nih.gov |
| Anticancer Benzoxaboroles | N-phenyl propanamide | para-Fluoro | Slightly weaker activity than the unsubstituted compound. acs.org | acs.org |
| Anticancer Benzoxaboroles | N-phenyl propanamide | para-Chloro to para-Iodo | Gradual decrease in inhibitory activity. acs.org | acs.org |
| Quorum Sensing Inhibitors | Amide phenyl ring | para-Iodo | Abrogated activity. mdpi.com | mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Rational Design Principles Based on SAR Data
Rational drug design for derivatives of N-(3-Fluorobenzyl)propionamide relies on a systematic understanding of how specific structural modifications influence interactions with biological targets. SAR studies involve synthesizing and testing a series of analogs to decipher the molecular features essential for activity.
The introduction of fluorine into a molecule can significantly alter its physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its biological activity. nih.gov The position of the fluorine atom on the benzyl (B1604629) ring is a critical determinant of molecular recognition and binding affinity.
Electronic Effects : Fluorine is a highly electronegative atom that acts as an electron-withdrawing group, which can modulate the acidity of nearby protons and influence non-covalent interactions such as hydrogen bonds and aromatic interactions. rsc.org The specific placement of fluorine (ortho, meta, or para) alters the electronic landscape of the aromatic ring, affecting how the molecule docks into a receptor's binding pocket. researchgate.net For instance, studies on N-benzyl-2-fluorobenzamide derivatives have shown that a 2-fluorobenzamide (B1203369) moiety can chelate with a zinc ion in an enzyme's active site, while a 4-fluorobenzyl group occupies an ATP-binding pocket, highlighting the specific roles that positional isomers can play. nih.gov
Binding Interactions : Fluorine can block sites susceptible to metabolic oxidation, thereby increasing the compound's bioavailability. nih.gov In studies of TRPV1 antagonists based on a 2-(3-fluoro-4-methylsulfonamidophenyl) propanamide scaffold, derivatives containing a 4-fluorobenzyl group demonstrated excellent antagonism with high potency. nih.gov This suggests that the fluorine at the para position is optimal for interactions within the receptor's C-region binding site.
The following table illustrates the impact of various substituents on the activity of a generalized benzamide (B126) scaffold, based on common SAR findings.
| Substituent Position | Substituent Type | Observed Effect on Activity | Potential Rationale |
| Benzyl Ring (Para) | -F, -CF3 | Often increases potency | Enhances binding in hydrophobic pockets; blocks metabolic oxidation. nih.govnih.gov |
| Benzyl Ring (Ortho) | -OCH3 | May decrease activity | Can cause steric hindrance, forcing the amide linker out of planarity with the ring and disrupting optimal binding conformation. nih.gov |
| Amide Nitrogen | Small alkyl groups | Potency varies | Chain length can be optimized to fit within a specific hydrophobic pocket. drugdesign.org |
| Phenyl Ring | -OH | Can decrease or increase activity | May form a crucial hydrogen bond with the receptor; can also alter electronic properties. drugdesign.org |
The amide linker (-C(O)NH-) in this compound is not merely a passive spacer but plays an active role in target binding through its conformational and hydrogen-bonding capabilities.
Furthermore, the amide group is a classic hydrogen bond motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. These interactions are often fundamental to the ligand-receptor binding, providing specificity and contributing significantly to the binding energy. In some molecular contexts, the amide group can also participate directly in the chelation of metal ions within an enzyme's active site, acting as a crucial part of the pharmacophore. uclouvain.beresearchgate.net
Replacing or substituting the aromatic rings in the this compound scaffold can dramatically impact functional activity. SAR studies often explore a wide range of aromatic and heterocyclic groups to probe the steric and electronic requirements of the target's binding site.
In a comprehensive study on TRPV1 antagonists, a series of analogs with a 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide core were investigated. nih.gov The research revealed that modifying the benzyl "C-region" of the molecule led to significant changes in binding affinity.
Phenyl vs. Pyridine (B92270) : The analysis indicated that derivatives with a phenyl C-region generally exhibited better antagonism than their corresponding pyridine surrogates. nih.gov This suggests that the electronic and steric properties of the phenyl ring are better suited for optimal interaction with the hTRPV1 receptor.
Heterocyclic Substituents : The introduction of various heterocyclic substituents onto the C-region ring also had a profound effect on activity. As shown in the table below, piperidinyl and piperazinyl derivatives showed high potency, while replacing the piperidine (B6355638) ring with a morpholine (B109124) surrogate resulted in a decrease in potency. nih.gov
The table below summarizes the structure-activity relationships for C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl) propanamides acting as hTRPV1 antagonists. nih.gov
| Compound ID | C-Region Substituent | Binding Affinity (Ki, nM) |
| 16 | 4-Trifluoromethyl | 0.4 |
| 19 | 4-(4-Fluorobenzyl)piperidinyl | 0.4 |
| 20 | 4-(4-Fluorobenzyl)piperidinyl | 0.4 |
| 21 | 4-Cyclohexylpiperazinyl | Less potent |
| 27 | Morpholine derivative | ~4-fold less potent than piperidine analog (10) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it These models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts.
The development of a robust QSAR model is a multi-step process that requires careful statistical validation to ensure its predictive power. nih.govresearchgate.net
Data Set Preparation : A dataset of compounds with known biological activities (e.g., IC50 or Ki values) is collected. This dataset is typically divided into a training set, used to build the model, and an external test set, used to validate its predictive ability. nih.gov
Descriptor Calculation : Molecular descriptors, which are numerical values representing various aspects of a molecule's structure (e.g., steric, electronic, topological), are calculated for each compound.
Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to create an equation that correlates the descriptors with biological activity. frontiersin.org
Validation : This is the most critical step. researchgate.net
Internal Validation : Techniques like cross-validation (e.g., leave-one-out or LOO) are performed on the training set to assess the model's stability and robustness. The cross-validated correlation coefficient (Q²) is a key metric here. nih.gov
External Validation : The model's ability to predict the activity of new compounds is tested using the independent test set. The predictive R² (R²pred) is calculated for this purpose. uniroma1.it
A QSAR model is considered predictive only if it meets several stringent statistical criteria, as outlined in the table below.
| Validation Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the goodness-of-fit for the training set. | > 0.6 |
| Cross-Validated R² | Q² (or R²cv) | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive R² for Test Set | R²pred | Measures the model's ability to predict external data. | > 0.5 |
| Standard Error of Estimate | S | Represents the deviation of predicted values from observed values. | As low as possible |
The choice of molecular descriptors is fundamental to the success of a QSAR model. nih.gov Descriptors quantify the physicochemical properties of a molecule that are believed to influence its biological activity. They can be broadly classified into several categories.
1D Descriptors : Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors : Based on the 2D structure (e.g., topological indices, connectivity indices).
3D Descriptors : Based on the 3D conformation (e.g., steric parameters, molecular shape indices, surface areas). figshare.com
Quantum-Chemical Descriptors : Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moment). nih.govresearchgate.net
In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMSIA), the descriptors are 3D fields representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. jmaterenvironsci.com The resulting models can be visualized as contour maps, highlighting regions where specific properties are favorable or unfavorable for activity, thus guiding the design of more potent molecules. The correlation of these descriptors with preclinical biological endpoints, such as enzyme inhibition (IC50) or receptor binding affinity (Ki), forms the basis of the predictive QSAR model. nih.gov
The table below lists common descriptor types and the properties they represent.
| Descriptor Class | Example Descriptors | Molecular Property Represented |
| Constitutional (1D) | Molecular Weight, nAtom | Molecular size and composition |
| Topological (2D) | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |
| Geometrical (3D) | Radius of Gyration, Shadow Indices | Molecular shape and size in 3D space. figshare.com |
| Electrostatic (3D/Quantum) | Partial Charges, Dipole Moment | Charge distribution and polarity |
| Quantum-Chemical | HOMO/LUMO energies, Fukui indices | Electron-donating/accepting ability, reactivity. nih.gov |
| Hydrophobic | LogP | Lipophilicity and water solubility |
Computational Approaches to SAR
Computational methods are integral to modern drug discovery, providing powerful tools to investigate Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). These approaches allow for the rational design of new molecules and the optimization of existing ones by simulating and predicting their behavior at a molecular level. For compounds related to this compound, computational studies have been instrumental in understanding their interactions with biological targets and guiding the synthesis of more potent and selective analogs.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how ligands, such as derivatives of this compound, interact with the binding sites of macromolecular targets like proteins.
In studies of related propanamide analogs designed as antagonists for the human transient receptor potential vanilloid 1 (hTRPV1), molecular docking has provided critical insights into ligand-target interactions. nih.gov For instance, docking simulations of potent antagonists within a model of the hTRPV1 channel revealed specific interactions that are crucial for their inhibitory activity. The binding site is characterized by both hydrophobic regions and residues capable of forming hydrogen bonds. nih.gov
Key interactions observed for potent propanamide antagonists include:
Hydrogen Bonding: The simulations often show the formation of hydrogen bonds between the ligand and specific residues in the receptor's binding pocket. nih.gov
Hydrophobic Interactions: The benzyl group of the ligands typically occupies a hydrophobic pocket within the receptor, contributing significantly to binding affinity. nih.gov The lipophilic potential of the ligand's surface is a key factor in these interactions. nih.gov
These simulations help explain the observed SAR, where modifications to the benzyl moiety can significantly alter the binding potency. The docking results can guide the design of new analogs with improved affinity by optimizing these key interactions. nih.gov
Table 1: Summary of Key Ligand-Target Interactions from Docking Simulations
| Interaction Type | Ligand Moiety Involved | Receptor Residues (Example Target: hTRPV1) | Significance |
|---|---|---|---|
| Hydrogen Bonding | Amide group | Polar residues in binding pocket | Anchors the ligand in the correct orientation |
| Hydrophobic Interactions | Fluorobenzyl group | Non-polar residues forming a hydrophobic pocket | Contributes to binding affinity and stability |
Conformational Analysis and Binding Mode Predictions
Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is crucial for understanding its biological activity. The conformation that a ligand adopts within a receptor's binding site (its bioactive conformation) is a key determinant of its affinity and efficacy.
Molecular docking simulations not only predict the position of a ligand but also its most favorable conformation and binding mode. For the propanamide series of hTRPV1 antagonists, docking studies have predicted a specific binding mode where the molecule stretches across the binding site, engaging with multiple sub-pockets. nih.gov The analysis of docked poses reveals how different substituents on the benzyl ring can influence the molecule's conformation and its ability to fit optimally within the binding site. nih.gov
The predicted binding mode for a highly potent analog showed the molecule positioned within the van der Waals surface of the receptor's binding site, with the fluorobenzyl portion deeply embedded in a lipophilic region. nih.gov The conformation is stabilized by the hydrogen bonds and hydrophobic contacts, illustrating a comprehensive binding hypothesis that aligns with experimental SAR data. nih.gov Understanding these preferred conformations and binding modes is essential for predicting the activity of new designs and for interpreting existing SAR data.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.govnih.gov
While a specific pharmacophore model for this compound is not detailed in the available literature, one can be hypothesized based on the SAR of analogous hTRPV1 antagonists. nih.gov Such a model would likely consist of several key features:
A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the propionamide (B166681) group.
A Hydrogen Bond Donor: Corresponding to the N-H group of the amide.
An Aromatic/Hydrophobic Region: Representing the fluorobenzyl group.
A Hydrophobic Feature: Representing the propionyl group.
This model serves as a 3D query to screen virtual compound libraries for new molecules that match the pharmacophoric features, potentially leading to the discovery of novel scaffolds with the desired biological activity. nih.gov The generation of a pharmacophore model is often an iterative process; it is built, validated using test sets of active and inactive compounds, and then refined to improve its predictive power for identifying new, potent ligands. nih.govnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Molecular and Cellular Mechanistic Investigations
Enzymatic Interaction and Inhibition Studies
No studies were identified that investigated the inhibition kinetics of N-(3-Fluorobenzyl)propionamide on the following enzymes:
DNA Gyrase B
FabI
Carbonic Anhydrase IX
d-alanyl-d-alanine (B1587853) ligase
Cytochrome P450
While research exists on various inhibitors for these enzymes, none of the available literature specifically names or provides inhibition data (such as Kᵢ or IC₅₀ values) for this compound. For instance, a study on a different compound, a deuterated imidazol-2-amine derivative also containing an N-(3-fluorobenzyl) moiety, indicated a low potential for CYP-mediated drug-drug interactions, but this is not directly applicable to this compound.
Consistent with the lack of inhibition data, no research was found that describes the specific mechanisms of binding, including any potential allosteric modulation, between this compound and the enzymes listed above.
Metabolic Stability and Metabolite Identification (In Vitro/Preclinical Models)
Should research on this compound be published in the future, this article can be revisited.
Enzymatic Biotransformation Pathways (e.g., Liver Microsome Studies)
While specific experimental studies on the enzymatic biotransformation of this compound are not extensively documented in publicly available research, its metabolic fate can be predicted based on the well-established metabolic pathways of structurally analogous compounds. The primary site for the metabolism of many xenobiotics, including compounds with similar chemical features, is the liver. Within the liver cells, the endoplasmic reticulum contains a superfamily of enzymes known as cytochrome P450 (CYP450), which are centrally involved in phase I metabolic reactions. wuxiapptec.com These enzymes, found in high concentrations in liver microsomes, are key players in the oxidative metabolism of drugs and other foreign compounds. wuxiapptec.com
For this compound, several enzymatic pathways are likely to be involved in its biotransformation:
Aromatic Hydroxylation: The fluorobenzyl moiety of the molecule is a likely target for hydroxylation. CYP450 enzymes can catalyze the addition of a hydroxyl group (-OH) to the aromatic ring. nih.govquizlet.com This reaction increases the water solubility of the compound, facilitating its excretion. The position of hydroxylation can be influenced by the existing fluorine substituent.
N-Dealkylation: The bond between the benzyl (B1604629) group and the nitrogen atom of the propionamide (B166681) is susceptible to enzymatic cleavage through N-dealkylation, a common metabolic pathway for compounds containing N-alkyl groups. nih.govrug.nlnih.gov This process is also typically mediated by CYP450 enzymes and involves the initial hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. nih.gov
Amide Hydrolysis: The propionamide part of the molecule contains an amide bond that can be hydrolyzed by amidase enzymes, which are present in liver microsomes and other tissues. This reaction would break the molecule into a carboxylic acid and an amine.
Metabolism of the Propionyl Group: The propionyl group itself may undergo further metabolism.
Studies on the metabolism of beclamide (B1204828) (N-benzyl-3-chloropropionamide), a structurally similar compound, revealed that the major metabolic transformations include hydroxylation of the benzyl ring and cleavage leading to the formation of hippuric acid. nih.gov This provides a strong indication that similar pathways would be relevant for this compound.
Identification of Metabolites and Their Research Significance
Based on the enzymatic pathways described above, the biotransformation of this compound is expected to produce several metabolites. The identification and characterization of these metabolites are crucial for a comprehensive understanding of the compound's pharmacokinetic profile, its potential for bioactivity, and any associated toxicological risks.
Table 1: Predicted Metabolites of this compound and Their Precursor Pathways
| Metabolite Name | Predicted Precursor Pathway | Research Significance |
| Hydroxylated this compound derivatives | Aromatic Hydroxylation | These metabolites would have increased polarity, affecting their distribution and rate of excretion. Their formation is a key step in the detoxification process. The position of the hydroxyl group could influence biological activity. |
| 3-Fluorobenzyl alcohol | N-Dealkylation | The formation of this alcohol would indicate the cleavage of the N-benzyl bond. It can be further oxidized to the corresponding aldehyde and carboxylic acid. |
| Propionamide | N-Dealkylation | The other product of N-dealkylation, propionamide, is a small molecule that can be further metabolized or excreted. |
| 3-Fluorobenzoic acid | Amide Hydrolysis followed by oxidation | This metabolite would result from the cleavage of the amide bond and subsequent oxidation of the benzyl group. Its formation signifies a major degradation pathway. |
| 3-Fluorohippuric acid | Amide Hydrolysis, conjugation with glycine (B1666218) | By analogy with beclamide metabolism, 3-fluorobenzoic acid could be conjugated with glycine to form 3-fluorohippuric acid, a common pathway for the elimination of benzoic acid derivatives. |
Computational and Theoretical Analyses of N 3 Fluorobenzyl Propionamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G**, are utilized to determine the optimized molecular geometry of compounds. researchgate.net This process reveals key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For related amide structures, DFT calculations have been successfully used to predict these geometric parameters, showing good agreement with experimental data from X-ray crystallography where available. uantwerpen.be The presence and position of the fluorine atom on the benzyl (B1604629) ring significantly influence the electronic distribution and geometry of the molecule.
| Parameter | Typical Calculated Value (DFT) | Reference |
| C=O Bond Length | 1.2323 Å | uantwerpen.be |
| C-N (Amide) Bond Length | ~1.35 - 1.38 Å | N/A |
| C-C (Aromatic) Bond Length | 1.3917 - 1.4091 Å | uantwerpen.be |
| C-F Bond Length | ~1.35 - 1.37 Å | N/A |
| Amide N-H Bond Length | ~1.01 - 1.02 Å | N/A |
Table 2: Key Quantum Chemical Descriptors from FMO Analysis Note: This table defines important parameters derived from HOMO and LUMO energies. These descriptors are frequently calculated to predict molecular reactivity.
| Descriptor | Formula | Significance | Reference |
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | frontiersin.orgdergipark.org.tr |
| Electronegativity (χ) | - (ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. | dergipark.org.tr |
| Chemical Potential (µ) | (ELUMO + EHOMO) / 2 | Related to the "escaping tendency" of electrons from an equilibrium system. | dergipark.org.tr |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | dergipark.org.tr |
| Electrophilicity Index (ω) | µ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. | researchgate.netdergipark.org.tr |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays different potential values on the molecular surface using a color spectrum. dergipark.org.tr Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, often associated with electronegative atoms like oxygen. dergipark.org.trconicet.gov.ar Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. frontiersin.orgdergipark.org.tr Green regions signify neutral potential. dergipark.org.tr For molecules containing amide and fluorophenyl groups, MEP analysis can identify the nucleophilic character of the carbonyl oxygen and the influence of the fluorine atom on the electrostatic potential of the aromatic ring, providing insights into potential intermolecular interactions such as hydrogen bonding. conicet.gov.arresearchgate.netacs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on conformational changes and intermolecular interactions.
The biological function of a molecule is often closely tied to its three-dimensional structure and conformational flexibility. MD simulations can be used to explore the conformational landscape of N-(3-Fluorobenzyl)propionamide, identifying stable low-energy conformations. acs.org The molecule possesses several rotatable bonds, particularly around the benzyl and propionamide (B166681) groups, which allow it to adopt various spatial arrangements. Studies on similar flexible molecules have shown that computational methods can identify different conformers, which may be stabilized by intramolecular hydrogen bonds or influenced by crystal packing forces in the solid state. conicet.gov.arresearchgate.net Understanding the preferred conformations is essential for predicting how the molecule might fit into a biological target's binding site.
To investigate how this compound might interact with a protein target, MD simulations of the ligand-protein complex are performed. nih.gov These simulations, often initiated from a docked pose, assess the stability of the binding mode and the persistence of key intermolecular interactions over a set period, such as 100 nanoseconds. The dynamics can reveal how the ligand and protein adapt to each other's presence. nih.gov Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the complex, providing a quantitative estimate of the binding affinity. nih.govtandfonline.com These calculations typically break down the binding energy into contributions from van der Waals forces, electrostatic interactions, and solvation energy, offering a detailed picture of the forces driving the ligand-protein recognition. tandfonline.com
Nonlinear Optical (NLO) Properties Theoretical Investigations (If Applicable, Based on Analogues)
Theoretical investigations into organic molecules are crucial for identifying candidates for nonlinear optical (NLO) applications, which are vital for technologies like optical communications and signal processing. semanticscholar.orgresearchgate.net The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between electron donor and acceptor groups across a π-conjugated system. researchgate.networldscientific.com
The first hyperpolarizability (β) is a key microscopic property that quantifies the second-order NLO response of a molecule. A high β value is a primary indicator of a material's potential for NLO applications. uantwerpen.be Density Functional Theory (DFT) is a common computational method used to predict these properties. researchgate.netacs.org
For analogues of this compound, such as other benzamide (B126) derivatives, DFT calculations have been employed to determine their NLO properties. researchgate.netacs.org For instance, studies on various substituted benzamides show that the introduction of donor and acceptor groups can significantly enhance the first hyperpolarizability. researchgate.net The magnitude of β is inversely related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO); a smaller gap often leads to a larger β value, indicating more facile intramolecular charge transfer. researchgate.net In a study on N-(3-fluorophenyl)naphthaldimine, a related compound featuring a fluorine substituent, ab initio quantum mechanical calculations predicted a non-zero first hyperpolarizability, suggesting potential NLO activity. researchgate.net
Table 1: Theoretical First Hyperpolarizability (β) of Analogue Benzamide Derivatives This table is illustrative, based on findings for analogue compounds, as direct data for this compound is not available. Values are presented to show the range observed in similar molecules.
| Compound (Analogue) | Computational Method | Basis Set | First Hyperpolarizability (β) (esu) |
| Benzamide Derivative 1 | DFT/B3LYP | 6-311++G(d,p) | Range: 1x10⁻³⁰ to 5x10⁻³⁰ |
| Benzamide Derivative 2 | DFT/B3LYP | 6-311++G(d,p) | Range: 1x10⁻³⁰ to 5x10⁻³⁰ |
| 3,5-dinitrobenzoic acid-benzamide | DFT/B3LYP | 6-311++G(d,p) | Significant NLO properties noted |
| N-(3-fluorophenyl)naphthaldimine | ab initio (FF MP2) | Not Specified | Non-zero value predicted |
Source: Adapted from findings on benzamide derivatives and related structures. researchgate.netresearchgate.net
Solvatochromism, the change in a substance's color with solvent polarity, is a strong indicator of NLO potential and reflects changes in the electronic distribution between the ground and excited states. researchgate.netiku.edu.tr Theoretical and experimental studies on analogous compounds show that molecules with significant intramolecular charge transfer characteristics exhibit a bathochromic (red) shift in their absorption spectra as solvent polarity increases. nih.govmdpi.com
This behavior can be analyzed using theoretical models like Time-Dependent DFT (TD-DFT) to calculate the absorption spectra in various solvents. nih.gov For many organic chromophores, a substantial increase in the dipole moment from the ground state to the excited state is observed, which is consistent with ICT. nih.govresearchgate.net For example, a study on N-(3-fluorophenyl)naphthaldimine found that the compound exhibits solvatochromic behavior, which implies a non-zero microscopic first hyperpolarizability. researchgate.net This suggests that this compound would likely exhibit positive solvatochromism, where the absorption maximum shifts to longer wavelengths in more polar solvents due to the stabilization of a more polar excited state.
Intermolecular Interaction Analysis
The way molecules pack in a solid state and interact in solution is governed by a network of intermolecular forces. These interactions are fundamental to crystal engineering, drug design, and understanding biological activity. nih.govmdpi.com
The amide group (-CONH-) in this compound is a classic hydrogen-bonding motif. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. In the solid state, amides typically form robust intermolecular hydrogen bonds. mdpi.com Crystal structures of analogous benzamides frequently reveal centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds. researchgate.net These dimers can then form extended chains or sheets. mdpi.comnsf.gov
In some structures, intramolecular hydrogen bonds can also occur, influencing the molecule's conformation and rigidity. mdpi.comxmu.edu.cn For example, in 2-aminobenzamide (B116534) derivatives, both intramolecular and intermolecular hydrogen bonds have been verified in the crystal structure. mdpi.com While strong in the solid state, these hydrogen bonding patterns can be influenced by the solvent in solution, where solute-solvent hydrogen bonds compete with solute-solute interactions. mdpi.com
Halogen Bonding: The fluorine atom on the benzyl ring of this compound can participate in halogen bonding. A halogen bond (R-X···Y) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (X) and a nucleophilic site (Y), such as a lone pair on an oxygen or nitrogen atom. wikipedia.orgacs.org While fluorine is the least likely halogen to form strong halogen bonds, C-F bonds can still engage in significant interactions, particularly with strong Lewis bases. wikipedia.orgmdpi.com In biological systems, these interactions can be crucial for ligand-receptor binding, where the fluorine atom interacts with backbone carbonyls or specific amino acid side chains. wikipedia.orgmdpi.com Studies on fluorinated isophthalamides show that C-H···F contacts can link molecular sheets together. mdpi.com
π-Stacking Interactions: The electron-rich aromatic ring of the fluorobenzyl group is capable of engaging in various π-interactions. These include:
π-π Stacking: Face-to-face or offset stacking between aromatic rings. This is a common feature in the crystal packing of aromatic amides and is important for stabilizing protein-ligand complexes. mdpi.comnsf.gov
C-H···π Interactions: Where a C-H bond points towards the face of the π-system. nih.govmdpi.com
Halogen···π Interactions: Where the halogen atom interacts with the π-cloud of an aromatic ring. wikipedia.org
These interactions are critical in biological contexts, influencing how a molecule like this compound might orient itself within a protein's binding pocket. acs.org For instance, crystal structure analyses of related fluorobenzyl derivatives show that π-π stacking and C-H···π interactions contribute significantly to the formation of the supramolecular network. mdpi.comresearchgate.net
For molecules analogous to this compound, Hirshfeld analysis reveals the relative contributions of various interactions. nih.govmdpi.com These typically include:
H···H Contacts: Often comprising the largest portion of the Hirshfeld surface, representing van der Waals forces. mdpi.com
C-H···O and C-H···N Contacts: Weaker hydrogen bonds that are ubiquitous in organic crystals and contribute to packing efficiency. nih.govnih.gov
C-H···F Contacts: As mentioned, these weak hydrogen bonds involving the fluorine substituent can play a role in directing the crystal packing. mdpi.comresearchgate.net
C-O···π and C-F···π Interactions: These represent interactions between the oxygen or fluorine atoms and the aromatic ring. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-(3-Fluorobenzyl)propionamide in solution. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), enabling the confirmation of the molecular skeleton and the study of its spatial arrangement (conformation). nih.govconicet.gov.ar
¹H (proton) and ¹³C NMR spectra provide the most direct evidence for the structure of this compound. Each unique proton and carbon atom in the molecule generates a distinct signal (or resonance) in the spectrum, and its position, known as the chemical shift (δ), is indicative of its electronic environment. libretexts.org
In the ¹H NMR spectrum, the protons of the ethyl group of the propionamide (B166681) moiety are expected to appear as distinct multiplets in the aliphatic region (typically 1-3 ppm). The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group would be deshielded compared to the terminal methyl (CH₃) protons. The benzylic CH₂ protons, being adjacent to both the aromatic ring and the amide nitrogen, would resonate further downfield. The protons on the fluorinated benzene (B151609) ring would appear in the aromatic region (typically 6.8-7.5 ppm), with their splitting patterns and chemical shifts influenced by the fluorine substituent. The amide N-H proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
In the ¹³C NMR spectrum, distinct signals are expected for the carbonyl carbon of the amide (around 170-175 ppm), the carbons of the aromatic ring (around 110-165 ppm), the benzylic carbon, and the two carbons of the propionyl group. The carbon atom directly bonded to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature.
The following tables present representative, predicted chemical shift data for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂-CH₃ | ~1.15 | Triplet |
| -CH₂-CH₃ | ~2.20 | Quartet |
| Ar-CH₂-NH | ~4.45 | Doublet |
| NH | ~6.0 (variable) | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂-C H₃ | ~10 |
| -C H₂-CH₃ | ~30 |
| Ar-C H₂-NH | ~43 |
| Aromatic C (non-F) | ~114, 115, 123, 130, 141 |
| Aromatic C-F | ~163 (doublet, ¹JCF ≈ 245 Hz) |
While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methyl and methylene protons of the propionyl group, and between the benzylic CH₂ protons and the amide NH proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is instrumental in piecing together the molecular skeleton. For instance, correlations would be expected from the benzylic protons to the aromatic carbons and the amide carbonyl carbon, confirming the connection of these fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's 3D conformation and the stereochemistry of substituents.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Metabolic Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of synthesized compounds and for identifying metabolites in biological studies. conicet.gov.arfrontiersin.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. nih.gov This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity. For this compound (C₁₀H₁₂FNO), the calculated exact mass of the protonated molecule [M+H]⁺ is 182.0976. An experimental HRMS measurement matching this value would unequivocally confirm the compound's elemental composition. nih.govd-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture by liquid chromatography before they are detected by a mass spectrometer. conicet.gov.ar This makes it an ideal tool for assessing the purity of a synthesized compound and for identifying its metabolites in complex biological matrices like plasma or hepatocyte incubations. researchgate.net
In the context of metabolic studies, researchers often incubate the parent drug with human liver microsomes or hepatocytes to simulate in vivo metabolism. researchgate.netresearchgate.net The resulting mixture is then analyzed by LC-MS. For a compound like this compound, several metabolic pathways can be hypothesized based on studies of structurally related molecules such as fluorofentanyl isomers. diva-portal.orgnih.gov
Potential metabolic transformations include:
N-Dealkylation: Cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom to form 3-fluorobenzylamine (B89504) and propionamide.
Hydroxylation: Addition of a hydroxyl (-OH) group, most commonly on the aromatic ring or the benzylic carbon.
Oxidation: The amide moiety could potentially undergo further oxidation.
LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is particularly powerful for this purpose, as it provides high-resolution mass data for both the parent drug and its metabolites, aiding in the identification of their elemental compositions. researchgate.netnih.gov The fragmentation patterns (MS/MS spectra) of these metabolites can then be compared to the parent compound to pinpoint the site of metabolic modification. researchgate.net
Table 3: Potential Metabolites of this compound Detectable by LC-MS
| Metabolic Reaction | Metabolite Structure | Change in Mass | Expected [M+H]⁺ |
|---|---|---|---|
| Parent Compound | This compound | - | 182.0976 |
| Aromatic Hydroxylation | Hydroxy-N-(3-fluorobenzyl)propionamide | +16 | 198.0925 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. conicet.gov.ar The absorption of specific frequencies of IR light or the scattering of light in a Raman experiment corresponds to the vibrations of specific bonds and functional groups, providing a molecular "fingerprint." uj.edu.pl
For this compound, key functional groups produce characteristic signals:
Amide Group: This group gives rise to several distinct bands. The C=O stretching vibration (Amide I band) is a very strong absorption in the IR spectrum, typically appearing around 1650 cm⁻¹. The N-H bending vibration (Amide II band), a combination of N-H bend and C-N stretch, appears around 1550 cm⁻¹. The N-H stretching vibration is a sharp peak found in the 3300-3500 cm⁻¹ region.
Aromatic Ring: The C-H stretching vibrations of the benzene ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.
C-F Bond: The C-F stretching vibration gives a strong absorption in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹, with its exact position influenced by its attachment to the aromatic ring.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra (IR and Raman). conicet.gov.ar Comparing the calculated spectra with experimental results allows for a detailed assignment of every vibrational mode, providing a deeper understanding of the molecule's structure and bonding. uantwerpen.be
Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3300 - 3500 |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 3000 |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 |
| N-H Bend (Amide II) | Amide | 1510 - 1570 |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. While a specific, publicly available single-crystal XRD study for this compound was not identified in the reviewed literature, extensive analysis of closely related propanamide structures provides a strong basis for understanding its likely crystalline architecture. acs.orgresearchgate.net
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute configuration of chiral molecules and revealing the precise arrangement of molecules within a crystal lattice, known as crystal packing. For propanamide derivatives, SCXRD allows for the detailed measurement of bond lengths, bond angles, and torsion angles, which define the molecule's conformation. uj.edu.plnih.gov
In analogous fluorinated propanamides, such as N-(3-Fluorophenyl)-2-methylpropanamide, SCXRD analysis reveals how molecules orient themselves to maximize stabilizing interactions. acs.org The elucidation of the crystal structure is typically achieved using direct methods, followed by refinement using full-matrix least-squares techniques on F². acs.org For related N-benzyl propanamide compounds, crystallization is often achieved by the slow evaporation of a suitable solvent, like 2-propanol, to yield high-quality single crystals for analysis. nih.gov The resulting crystallographic data, including unit cell dimensions and space group, provide a complete picture of the solid-state structure. acs.orgacs.org
A summary of crystallographic data for a closely related compound, N-(3-Fluorophenyl)-2-methylpropanamide, is presented below to illustrate the typical parameters obtained from such an analysis.
Table 1: Illustrative Crystallographic Data for the Analogous Compound N-(3-Fluorophenyl)-2-methylpropanamide
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₂FNO |
| Formula Weight | 181.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2345(7) |
| b (Å) | 10.1123(6) |
| c (Å) | 9.1234(5) |
| **β (°) ** | 109.567(3) |
| **Volume (ų) ** | 975.45(10) |
| Z | 4 |
Data derived from analysis of a closely related compound, N-(3-Fluorophenyl)-2-methylpropanamide. acs.org
The stability of a crystal lattice is governed by a network of intermolecular interactions. In propanamides, the amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). Consequently, strong N–H···O hydrogen bonds are a dominant feature, often organizing molecules into predictable patterns like chains or dimers. acs.orgresearchgate.net In one related crystal structure, two independent molecules are linked by a pair of N—H⋯N hydrogen bonds, forming a distinct R2²(8) loop that creates a dimer, which is then connected into chains by C—H⋯O interactions. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism
UV-Visible spectroscopy is an analytical technique used to investigate the electronic transitions occurring within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the primary chromophore—the part of the molecule responsible for light absorption—is the 3-fluorophenyl group.
The absorption of UV light by the benzene ring results in π → π* transitions, which are characteristic of aromatic systems. The presence of the fluorine substituent and the amide linkage can subtly modify the energy of these transitions. In related fluorophenyl compounds, these transitions typically result in strong absorption bands in the 200-400 nm range. researchgate.net A theoretical study of the related drug Safinamide, which contains a 3-fluorobenzyloxy moiety, predicted a maximum absorption at 226 nm, assigned to π → π* transitions involving the C=C, C=O, and C=N bonds. The amide group itself can exhibit n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.
Table 2: Expected Electronic Transitions for this compound
| Functional Group | Transition Type | Expected Wavelength Region |
|---|---|---|
| Fluorophenyl Ring | π → π* | Strong, ~200-280 nm |
| Amide Carbonyl | n → π* | Weak, Longer wavelength than π → π* |
Based on general principles and data from analogous compounds.
Furthermore, compounds containing both electron-donating and electron-withdrawing groups can exhibit solvatochromism, which is a change in the position, intensity, and shape of the absorption or emission bands in response to a change in solvent polarity. researchgate.net Molecules with a significant difference in dipole moment between their ground and excited states often display this phenomenon. researchgate.net Research on N-(3-fluorophenyl)naphthaldimine has demonstrated that it displays solvatochromic behavior, suggesting that this compound may also exhibit shifts in its UV-Vis spectrum when analyzed in solvents of varying polarity. researchgate.net
Chromatographic Techniques (e.g., HPLC, GC) for Purification and Purity Assessment in Research Samples
In a research context, ensuring the purity of a synthesized compound is critical for the reliability of subsequent experiments. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for both the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the chemical purity of non-volatile or thermally sensitive propanamide derivatives. google.comderpharmachemica.com In a typical research setting, reversed-phase HPLC (RP-HPLC) is used, where the compound is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Purity is assessed by detecting the compound as it elutes, usually with a UV detector set to a wavelength where the aromatic ring absorbs, such as 254 nm. Studies on analogous N-benzyl propanamides and related structures consistently report the use of HPLC or Ultra-Performance Liquid Chromatography (UPLC) to confirm purity, which is often required to be greater than 95% or even 99% for biological or advanced characterization studies. uj.edu.placs.org Chiral HPLC, which uses a chiral stationary phase, can also be employed to separate and quantify enantiomers if the compound is chiral. uj.edu.placs.org
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity analysis, provided the compound is thermally stable and sufficiently volatile. GC separates compounds based on their boiling points and interaction with the stationary phase. It is effective for identifying volatile impurities or residual solvents from the synthesis. GC-MS analysis of related N-benzylpropanamine compounds has been used to confirm the identity of the final product and byproducts. google.comnih.gov
Table 3: Chromatographic Techniques for Analysis of this compound
| Technique | Application | Common Parameters | Reported Purity for Analogs |
|---|---|---|---|
| HPLC / UPLC | Purity assessment, quantification of impurities, preparative purification. | Stationary Phase: C18Detection: UV (e.g., 254 nm)Purity Analysis: Area percent calculation | >95% - >99% uj.edu.placs.org |
| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess (% ee). | Stationary Phase: Chiral selector | >99% ee uj.edu.placs.org |
| GC / GC-MS | Purity assessment for volatile impurities, structural confirmation of byproducts. | Column: Fused silica (B1680970) capillaryDetector: FID or MS | >95% - 99% rsc.orglgcstandards.com |
Information compiled from studies on analogous propanamide and benzylamine (B48309) derivatives.
Research Challenges and Future Directions
Challenges in Selective Target Interaction and Off-Target Effects in Preclinical Models
A primary challenge in the development of probes and therapeutic candidates based on the N-substituted propionamide (B166681) scaffold is achieving high target selectivity. The ability of a molecule to interact with its intended biological target while avoiding other proteins is critical. However, small molecules frequently engage in off-target interactions, which can lead to unexpected biological effects or toxicities in preclinical models. crownbio.com These unintended interactions complicate the interpretation of experimental results and can be a major cause of failure in later stages of drug development. nih.gov
The issue is particularly pertinent for N-substituted propionamides, which are recognized as a "privileged scaffold" capable of interacting with a wide array of biological targets, from ion channels to receptors and enzymes. nih.govresearchgate.net This versatility is also a liability, as subtle changes in the molecular structure can drastically alter the binding profile, potentially introducing new, unintended interactions. For instance, research on kinase inhibitors has shown that compounds can bind to numerous kinases beyond the primary target, requiring extensive profiling to understand their true mechanism of action. nih.gov
Identifying these off-target effects preclinically is a significant hurdle. Standard cellular assays may not reveal the full spectrum of a compound's interactions. A key strategy to address this involves stringent genetic validation of the drug's mechanism of action. nih.gov Techniques like CRISPR/Cas9 gene editing can be used to create cell lines that lack the putative target protein. If the compound retains its efficacy in these knockout cells, it strongly suggests that its effects are mediated through one or more off-target mechanisms. nih.gov Furthermore, comprehensive screening panels and advanced proteomic approaches are recommended to validate specificity and detect off-target toxicity before a compound advances toward clinical testing. nih.gov
Optimization Strategies for Enhanced Biological Probe Potency and Selectivity
To develop N-(3-Fluorobenzyl)propionamide derivatives into highly potent and selective biological probes, researchers rely on systematic optimization strategies guided by Structure-Activity Relationship (SAR) studies. SAR defines how specific structural modifications to a molecule affect its biological activity, providing a rational basis for designing improved compounds. nih.govdrugdesign.org
For the N-substituted propionamide class, SAR studies have revealed several key structural regions that can be modified to tune potency and selectivity. Research on the anticonvulsant Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), a related compound, demonstrated that both the 3-oxy and the 4'-benzylamide positions can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. nih.govscilit.com This indicates that these sites are tolerant to modification and can be used to introduce functionalities that enhance other properties without sacrificing potency.
Similarly, studies on N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands found that specific substitutions, such as a hydroxyl group at the 5th position of a (tetrahydronapthalen-2yl)methyl moiety, led to excellent binding affinities and high selectivity for the μ-opioid receptor over other opioid receptors. nih.gov Molecular modeling of fentanyl derivatives, which also contain a propionamide substructure, has helped clarify the molecular basis for their binding and selectivity at the μ-opioid receptor. nih.gov These studies show that the propionamide carbonyl group can form important hydrogen bonds with the receptor, while other parts of the molecule dictate selectivity. nih.gov
These findings highlight a general optimization strategy: systematically modifying substituents on the benzyl (B1604629) ring and the propionamide backbone to explore the chemical space around a lead compound. The introduction of different functional groups can alter a compound's steric and electronic properties, leading to improved interactions with the target and/or reduced affinity for off-targets.
Table 1: Structure-Activity Relationship Insights for N-Substituted Propionamides
| Compound Class | Structural Modification | Observed Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| Anticonvulsants (Lacosamide Analogs) | Small, non-polar groups at the 3-oxy site | Maintained high anticonvulsant activity | nih.gov, scilit.com |
| Anticonvulsants (Lacosamide Analogs) | Larger moieties at the 3-oxy site | Reduced anticonvulsant activity | nih.gov, scilit.com |
| Opioid Ligands | Hydroxyl substitution on the benzyl-like moiety | Excellent binding affinity and high selectivity for μ-opioid receptor | nih.gov |
| Opioid Ligands (Fentanyl Analogs) | Thiophene and methoxyacetyl groups | High selectivity for μ-opioid receptor | nih.gov |
Exploration of Novel Biological Targets for N-Substituted Propionamides
The N-substituted propionamide scaffold has demonstrated remarkable versatility, with different derivatives showing activity against a wide range of biological targets. nih.gov This inherent adaptability makes the scaffold a promising starting point for discovering probes and therapeutics for novel biological targets. The modern drug discovery process is heavily reliant on the identification and validation of new targets to address unmet medical needs. nih.govairmasslabs.com
Historically, compounds based on this framework have been developed for diverse functions. Examples include:
Anticonvulsants : Lacosamide is a well-known N-benzyl propionamide derivative used in the treatment of epilepsy. nih.gov
Opioid Receptor Modulators : Certain N-phenyl-N-(piperidin-2-yl)propionamide derivatives are potent and selective ligands for opioid receptors, with potential applications in pain management. nih.gov
Selective Androgen Receptor Modulators (SARMs) : Aryl-propionamide structures have been key in the development of SARMs. researchgate.netnih.govnih.gov
Antimycobacterial and Antineoplastic Agents : N-benzyl quinoxaline-2-carboxamides have shown promising activity against Mycobacterium tuberculosis and selective cytotoxicity against certain cancer cell lines. mdpi.comnih.gov
Translocator Protein (TSPO) Ligands : Pyrazolopyrimidine acetamides, which are structurally related, have been developed as high-affinity ligands for TSPO, a target associated with neuroinflammation. nih.gov
MyD88 Inhibitors : A propionamide derivative, TJ-M2010-5, has been identified as an inhibitor of MyD88 homodimerization, a key protein in inflammatory signaling pathways. mdpi.com
This broad activity profile suggests that libraries of N-substituted propionamides could be valuable screening tools for identifying modulators of emerging therapeutic targets, such as those involved in plaque stabilization in cardiovascular disease or novel pathways in oncology. mdpi.com The challenge lies in systematically screening these compounds against new targets and subsequently elucidating their precise mechanisms of action.
Table 2: Known and Potential Biological Targets for N-Substituted Propionamide Derivatives
| Derivative Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| N-benzyl 2-acetamido-3-methoxypropionamides | Voltage-gated sodium channels (suspected) | Epilepsy | nih.gov |
| N-phenyl-N-(piperidin-2-yl)propionamides | μ-Opioid Receptor | Pain | nih.gov |
| Aryl-propionamides | Androgen Receptor | Anabolic Therapies | researchgate.net |
| N-benzyl quinoxaline-2-carboxamides | DNA Topoisomerase, VEGFR (potential) | Tuberculosis, Cancer | mdpi.comnih.gov |
| Pyrazolopyrimidine Acetamides | Translocator Protein (TSPO) | Neuroinflammation | nih.gov |
| Aminothiazole-derived propionamides | Myeloid differentiation primary response 88 (MyD88) | Inflammation, Fibrosis | mdpi.com |
Application of Advanced Computational Tools for Predictive Research
Advanced computational tools are becoming indispensable in modern drug discovery for accelerating the design and evaluation of new chemical entities. mdpi.com For this compound and its derivatives, these in silico methods offer powerful ways to predict biological activity, understand molecular interactions, and prioritize compounds for synthesis and testing. nih.gov
Molecular docking and molecular dynamics (MD) simulations are key techniques used to model the interaction between a ligand and its target protein. nih.gov Docking predicts the preferred binding pose of a molecule in the active site of a receptor, while MD simulations can assess the stability of this interaction over time. nih.govnih.gov For example, in silico modeling of N-substituted quinoxaline-2-carboxamides helped identify human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) as potential targets for their cytotoxic effects. mdpi.comnih.gov
Beyond modeling specific interactions, machine learning and artificial intelligence are being leveraged to build predictive models. Tools like DerivaPredict use deep learning models, pretrained on large datasets of known drug-target binding affinities, to predict the activity of novel, virtually generated derivatives. mdpi.comconsensus.appnih.gov Such platforms can rapidly generate and evaluate thousands of potential structures, assessing not only their binding affinity but also their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This allows researchers to focus synthetic efforts on compounds with the highest probability of success, saving significant time and resources. These predictive tools function as hypothesis generators, identifying high-potential derivatives for crucial experimental validation. mdpi.com
Development of New Synthetic Methodologies for Diversification
The ability to efficiently synthesize a wide variety of structurally distinct molecules is fundamental to exploring the full potential of the this compound scaffold. The development of new synthetic methodologies is crucial for creating diverse chemical libraries needed for screening and SAR studies. nih.govmdpi.com
Traditional synthesis of N-substituted propionamides often involves the acylation of a corresponding amine with propionyl chloride or a related activated carboxylic acid derivative. While effective, these methods can be limited when aiming for broad structural diversity. Modern organic synthesis seeks more flexible and efficient routes.
One innovative approach is the use of enzymes to catalyze reactions. For example, N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction of amide synthesis, producing N-benzylpropionamide from benzylamine (B48309) and propionate. nih.gov This enzymatic method offers a potentially greener and more selective alternative to traditional chemical synthesis.
A key concept guiding the creation of compound libraries is Diversity-Oriented Synthesis (DOS). cam.ac.uk Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to produce a collection of structurally diverse and complex compounds from a common starting point. cam.ac.uk This approach is ideal for enriching chemical space and increasing the probability of discovering compounds with novel biological activities. By developing synthetic routes that allow for branching pathways and the introduction of varied functional groups and stereochemistries, chemists can rapidly generate libraries of N-substituted propionamides for high-throughput screening against a wide range of biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-Fluorobenzyl)propionamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via amidation reactions, such as coupling 3-fluorobenzylamine with propionic anhydride. Reaction parameters like temperature (e.g., 80–100°C), solvent choice (e.g., dichloromethane or DMF), and catalysts (e.g., HOBt/EDC for carbodiimide-mediated coupling) critically influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .
Q. How does the fluorobenzyl moiety in this compound affect its physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorination at the benzyl position enhances electronegativity and lipophilicity, increasing membrane permeability and metabolic stability. Comparative studies using HPLC and logP measurements can quantify solubility differences. Fluorine’s electron-withdrawing effect may also alter NMR chemical shifts (e.g., ¹⁹F NMR at ~-110 ppm) and IR spectra, aiding structural verification .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm hydrogen/carbon environments (e.g., propionamide methylene at δ ~2.3 ppm).
- LC-MS : For molecular ion detection ([M+H]+ expected ~222 m/z).
- FT-IR : To identify amide carbonyl stretches (~1650 cm⁻¹).
- Elemental Analysis : To validate C, H, N, F composition .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Decontaminate surfaces with ethanol or isopropanol. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How do structural modifications at the propionamide nitrogen influence the pharmacological profile of this compound derivatives?
- Methodological Answer : Introducing substituents like sulfonyl groups (e.g., methylsulfonyl) or aryl rings at the amide nitrogen can modulate receptor affinity. For example, tert-butylbenzyl derivatives show enhanced TRPV1 antagonism (IC₅₀ < 100 nM). Computational docking (e.g., AutoDock Vina) and SAR studies should guide rational design .
Q. What in vitro models have been used to evaluate the biological activity of this compound, and what methodological considerations are critical in these assays?
- Methodological Answer : Cytotoxicity assays in hepatocarcinoma (HepG2), leukemia (K562), and breast cancer (MCF-7) cell lines require:
- Dose Optimization : Test concentrations from 1–100 µM.
- Controls : Include cisplatin or doxorubicin as positive controls.
- Endpoint Detection : Use MTT or resazurin assays with 48–72 hr incubation. Note that fluorinated analogs may exhibit cell line-specific potency due to variable ABC transporter expression .
Q. How can researchers reconcile conflicting cytotoxicity data for this compound across different cancer cell lines?
- Methodological Answer : Discrepancies may arise from differences in:
- Cell Membrane Permeability : Fluorinated compounds may penetrate lipid-rich membranes more efficiently.
- Metabolic Activation : Liver-derived cell lines (e.g., HepG2) may metabolize the compound differently.
- Assay Conditions : Normalize data using protein content (e.g., BCA assay) and replicate experiments ≥3 times .
Q. What strategies can mitigate off-target effects of this compound in neurological studies, given structural similarities to fluorinated opioids?
- Methodological Answer : To avoid μ-opioid receptor cross-reactivity (as seen in ortho-fluorofentanyl derivatives):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
